9-O-Acetyl-4,4'-di-O-methyllariciresinol: Natural Sources & Technical Profile
9-O-Acetyl-4,4'-di-O-methyllariciresinol: Natural Sources & Technical Profile
This is an in-depth technical guide on the natural sources, isolation, and therapeutic potential of 9-O-Acetyl-4,4'-di-O-methyllariciresinol , a specialized lignan derivative.
Executive Summary
9-O-Acetyl-4,4'-di-O-methyllariciresinol (CAS: 73354-15-1) is a bioactive lignan belonging to the furanoid class.[1] It is a structural derivative of lariciresinol, characterized by the methylation of phenolic hydroxyls at the 4 and 4' positions and acetylation at the 9-position primary alcohol.
Primarily isolated from the medicinal herb Justicia procumbens (syn. Rostellularia procumbens), this compound represents a critical chemotaxonomic marker within the Acanthaceae family. Its structural congeners are heavily investigated for anti-viral (specifically anti-HIV) , anti-platelet aggregation , and cytotoxic activities. This guide details the botanical provenance, extraction methodologies, and analytical characterization required for its integration into drug discovery pipelines.
Chemical Profile & Physicochemical Properties[1][2][3]
| Property | Data |
| Chemical Name | 9-O-Acetyl-4,4'-di-O-methyllariciresinol |
| IUPAC Name | [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl acetate |
| CAS Number | 73354-15-1 |
| Molecular Formula | C₂₄H₃₀O₇ |
| Molecular Weight | 430.50 g/mol |
| Class | Lignan (Furanoid / Tetrahydrofuran type) |
| Core Skeleton | Lariciresinol |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol; Insoluble in Water |
Botanical Sources & Chemotaxonomy
The primary natural reservoir for 9-O-Acetyl-4,4'-di-O-methyllariciresinol is the family Acanthaceae , specifically the genus Justicia.
Primary Source: Justicia procumbens (Acanthaceae)
Also known as Rostellularia procumbens (Chinese: Jue Chuang), this annual herb is a prolific producer of aryl-naphthalene and furanoid lignans.
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Tissue Distribution: Whole plant (aerial parts are most commonly used for extraction).
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Co-occurring Lignans: Justicidin A, Justicidin B, Diphyllin, and Lariciresinol dimethyl ether.
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Chemotaxonomic Significance: The presence of highly methylated and acetylated lignans distinguishes Justicia from other lignan-rich genera like Linum (flax), which typically contain glycosylated, non-acetylated forms.
Secondary/Potential Sources[6]
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Schisandra species (Schisandraceae): While famous for dibenzocyclooctadiene lignans (e.g., Schisandrin), Schisandra also biosynthesizes lariciresinol derivatives.
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Zanthoxylum species (Rutaceae): Known to accumulate furanoid lignans with similar substitution patterns.
Biosynthetic Pathway
The biosynthesis follows the phenylpropanoid pathway. The critical divergence occurs after the formation of Lariciresinol, where specific O-methyltransferases (OMT) and acyltransferases act to modify the core structure.
Figure 1: Proposed biosynthetic pathway from Coniferyl Alcohol to the target acetylated lignan.
Isolation & Extraction Protocol
To isolate 9-O-Acetyl-4,4'-di-O-methyllariciresinol with high purity (>95%), a bioassay-guided fractionation approach is recommended. The following protocol is synthesized from established methodologies for Justicia lignans.
Phase 1: Crude Extraction
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Material Prep: Dry Justicia procumbens whole plant material (5 kg) and pulverize to a fine powder (40 mesh).
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Solvent Extraction: Macerate in 95% Ethanol (EtOH) at room temperature for 72 hours (3 cycles).
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Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield a crude syrupy residue.
Phase 2: Liquid-Liquid Partition
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Suspend crude extract in Water (H₂O) .
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Partition sequentially with:
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Petroleum Ether: Removes chlorophyll and non-polar lipids.
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Ethyl Acetate (EtOAc): (Target Fraction) Captures lignans and phenolics.
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n-Butanol: Removes glycosides and highly polar compounds.
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Collect and concentrate the EtOAc fraction .
Phase 3: Chromatographic Purification
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Silica Gel Column:
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Stationary Phase: Silica gel (200–300 mesh).
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Mobile Phase: Gradient elution with Petroleum Ether : Acetone (from 10:1 to 1:1).
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Checkpoint: Monitor fractions via TLC. The target compound typically elutes in mid-polarity fractions alongside Lariciresinol dimethyl ether.
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Sephadex LH-20:
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Solvent: CHCl₃ : MeOH (1:1).
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Purpose: Removes chlorophyll remnants and separates based on molecular size/shape.
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Preparative HPLC (Final Polish):
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Column: C18 Reverse Phase (e.g., ODS-A, 5 µm).
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Mobile Phase: Methanol : Water (Isocratic 65:35 or gradient).
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Detection: UV at 254 nm and 280 nm.
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Result: Collection of pure 9-O-Acetyl-4,4'-di-O-methyllariciresinol.[1]
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Figure 2: Isolation workflow from raw plant material to purified standard.
Analytical Characterization (Identification)
Validation of the structure requires 1H and 13C NMR.[2] Below are the diagnostic signals expected for this specific derivative.
Diagnostic NMR Signals (CDCl₃)
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Acetyl Group: A sharp singlet around δ 2.05–2.10 ppm (3H, s, -OAc) in 1H NMR; carbonyl carbon at ~171 ppm in 13C NMR.
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Methoxy Groups: Four methoxy signals (due to 4,4'-di-O-methylation) appearing as singlets or overlapping signals between δ 3.80–3.90 ppm (12H total).
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Aromatic Protons: Two ABX systems (trisubstituted benzene rings) appearing in the δ 6.70–6.90 ppm region.
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Furan Ring:
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Oxymethine protons (H-7, H-7') at δ 4.7–4.8 ppm .
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Methylene protons (H-9') at δ 3.7–4.0 ppm (unsubstituted).
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Methylene protons (H-9) shifted downfield to δ 4.2–4.4 ppm due to the deshielding effect of the 9-O-acetyl group.
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Therapeutic Potential & Drug Development
Researchers investigating 9-O-Acetyl-4,4'-di-O-methyllariciresinol should focus on the following therapeutic areas, based on the bioactivity profile of the Justicia lignan class:
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Anti-Viral (Anti-HIV): Justicia lignans are potent inhibitors of HIV-1 reverse transcriptase. The acetylation pattern often modulates lipophilicity, potentially enhancing cell membrane permeability compared to the parent lariciresinol.
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Anti-Platelet Aggregation: Lignans from this species have demonstrated significant inhibition of platelet aggregation, suggesting potential as antithrombotic agents.[3]
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Cytotoxicity: Evaluation against tumor cell lines (e.g., HeLa, HepG2) is standard. The 4,4'-di-O-methylation is known to enhance cytotoxicity in some lignan scaffolds by increasing metabolic stability against conjugation.
References
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Zhang, Y. L., & Cheng, Y. X. (2007).[4] Antibacterial lignans and triterpenoids from Rostellularia procumbens.[4][5] Planta Medica, 73(15), 1596–1599.
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Luo, Z., et al. (2015).[4] Preparative isolation and purification of lignans from Justicia procumbens using high-speed counter-current chromatography in stepwise elution mode. Molecules, 20(4), 7048–7058.[4]
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Wu, S., et al. (2019). A novel anti-platelet aggregation target of chinensinaphthol methyl ether and neojusticin B obtained from Rostellularia procumbens (L.) Nees.[3][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 999–1009.[3]
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ChemFaces. (n.d.). 9-O-Acetyl-4,4'-di-O-methyllariciresinol Datasheet.
Sources
- 1. Schineolignin B (CAS#1352185-26-2); Phyllostadimer A (CAS#638203-32-4); Dihydrog... | ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial lignans and triterpenoids from Rostellularia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
